molecular formula C16H15Cl2N3O2S B1229572 3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide

3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide

Cat. No.: B1229572
M. Wt: 384.3 g/mol
InChI Key: BPJWQGNYCMLEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide is a member of 1-benzothiophenes.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a one-pot reductive cyclization method. This process involved sodium dithionite as a reductive cyclizing agent in DMSO solvent, highlighting a method that could be relevant to similar compounds like 3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide (Bhaskar et al., 2019).

Potential Anti-Inflammatory Agents

  • Research on 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, a structurally related molecule, was part of a program targeting novel anti-inflammatory agents, suggesting a potential application area for this compound (Moloney, 2000).

Antitumor Activity

  • Similar compounds have been synthesized and investigated for their antitumor activity. For instance, 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides showed significant antitumor effects, indicating a possible research avenue for this compound in cancer research (Ostapiuk et al., 2017).

Antimicrobial Activity

  • A study on similar compounds, 5,6-Dichloro-1H-benzimidazole-2-carboxamides, showed in vitro antibacterial and antifungal activity, hinting at the potential antimicrobial applications of this compound (Özden et al., 2011).

Anti-Inflammatory and Analgesic Agents

  • Research on the synthesis of novel molecules for their anti-inflammatory and analgesic properties, like 5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide, might offer insights into similar applications for this compound (Moloney, 2001).

E-selectin, ICAM-1, and VCAM-1 Mediated Cell Adhesion Inhibition

  • Studies on benzo[b]thiophene-2-carboxamides, such as PD 144795, have shown inhibition of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion, suggesting a possible research area for this compound in inflammation-related cellular processes (Boschelli et al., 1995).

Properties

Molecular Formula

C16H15Cl2N3O2S

Molecular Weight

384.3 g/mol

IUPAC Name

3,7-dichloro-N-(3-imidazol-1-ylpropyl)-6-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H15Cl2N3O2S/c1-23-11-4-3-10-12(17)15(24-14(10)13(11)18)16(22)20-5-2-7-21-8-6-19-9-21/h3-4,6,8-9H,2,5,7H2,1H3,(H,20,22)

InChI Key

BPJWQGNYCMLEST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NCCCN3C=CN=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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